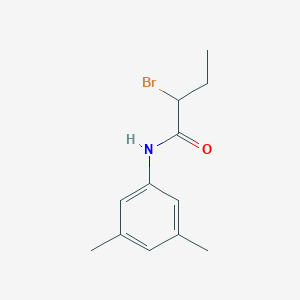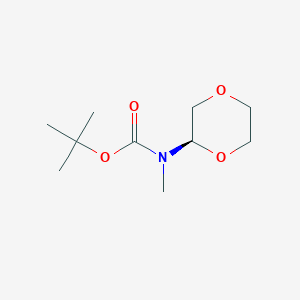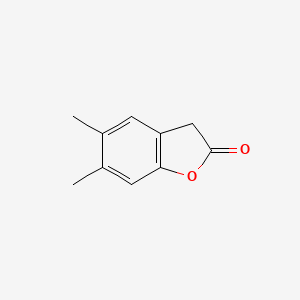
2-Hydroxy-2-(p-tolyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(p-tolyl)butanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between p-tolualdehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 2-oxo-2-(p-tolyl)butanoic acid.
Reduction: Formation of 2-hydroxy-2-(p-tolyl)butanol.
Substitution: Formation of 2-chloro-2-(p-tolyl)butanoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(p-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
2-Hydroxybutanoic acid: Lacks the p-tolyl group, making it less hydrophobic and less sterically hindered.
2-Hydroxy-2-phenylbutanoic acid: Contains a phenyl group instead of a p-tolyl group, which affects its reactivity and interactions with biological targets.
Uniqueness: 2-Hydroxy-2-(p-tolyl)butanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct hydrophobic and electronic properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
3759-32-8 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-11(14,10(12)13)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H,12,13) |
Clave InChI |
XOTXRPRJVXDSMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)

![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)

![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
